
Mesilato de eprosartán
Descripción general
Descripción
Eprosartan mesylate es un compuesto farmacéutico utilizado principalmente como un antagonista del receptor de angiotensina II. Se prescribe comúnmente para el tratamiento de la hipertensión (presión arterial alta) y es conocido por su capacidad para relajar el músculo liso vascular e inducir la vasodilatación al bloquear la unión de la angiotensina II al receptor AT1 . Este compuesto también se utiliza en el manejo de la nefropatía diabética y la insuficiencia cardíaca congestiva .
Aplicaciones Científicas De Investigación
Pharmacological Applications
Eprosartan mesylate is indicated for the treatment of mild to moderate essential hypertension. It functions by blocking the effects of angiotensin II, leading to vasodilation and reduced blood pressure. Clinical studies have demonstrated its effectiveness both as a monotherapy and in combination with thiazide diuretics, showcasing its role in managing hypertension in diverse patient populations, including older adults .
Innovative Drug Delivery Systems
Recent research has focused on enhancing the solubility and bioavailability of eprosartan mesylate through advanced drug delivery systems:
Nano-Bilosomes
A study investigated eprosartan mesylate loaded bilosomes as potential nano-carriers for diabetic nephropathy treatment in diabetic rats. The formulation exhibited significant nephroprotective effects, evidenced by reduced serum creatinine and urea levels, alongside histopathological improvements .
Table 1: Characteristics of Eprosartan Mesylate Loaded Nano-Bilosomes
Parameter | Value |
---|---|
Vesicle Size | 63.88 ± 3.46 nm |
Polydispersity Index | 0.172 ± 0.026 |
Zeta Potential | -30.40 ± 2.75 mV |
Entrapment Efficiency | 61.19 ± 0.88% |
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Research has also explored solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution rate of eprosartan mesylate. These formulations showed enhanced solubility compared to traditional methods, indicating a promising strategy for oral delivery .
Table 2: Comparison of Bioavailability in S-SMEDDS Formulations
Formulation Type | Relative Bioavailability (%) |
---|---|
Liquid SMEDDS | 345 |
Solid SMEDDS | 216 |
Combination Therapies
Eprosartan mesylate has been studied in combination with other antihypertensive agents, such as hydrochlorothiazide, to evaluate synergistic effects on blood pressure reduction in elderly patients. A randomized trial indicated that the combination therapy was effective in lowering both systolic and diastolic blood pressure significantly compared to monotherapy .
Safety and Toxicology Studies
Safety assessments have confirmed that eprosartan mesylate does not exhibit mutagenic properties and has a favorable reproductive safety profile in animal studies . These findings support its continued use in clinical settings without significant concerns regarding long-term safety.
Case Study 1: Efficacy in Elderly Patients
In a clinical trial involving elderly patients with mild to moderate hypertension, eprosartan mesylate demonstrated significant reductions in systolic blood pressure over a ten-week period when administered alone or with hydrochlorothiazide .
Case Study 2: Nephroprotective Effects
A study involving diabetic rats treated with eprosartan mesylate loaded bilosomes showed marked improvements in renal function markers, suggesting potential applications for kidney protection in diabetic patients .
Mecanismo De Acción
Eprosartan mesylate ejerce sus efectos bloqueando selectivamente la unión de la angiotensina II al receptor AT1 que se encuentra en varios tejidos, incluido el músculo liso vascular y la glándula suprarrenal . Este bloqueo previene los efectos vasoconstrictores y secretores de aldosterona de la angiotensina II, lo que lleva a la vasodilatación, reducción de la presión arterial y disminución de la secreción de vasopresina y aldosterona . La acción de eprosartan mesylate es independiente de las vías para la síntesis de angiotensina II, lo que lo convierte en un antagonista único del receptor de angiotensina II .
Análisis Bioquímico
Biochemical Properties
Eprosartan Mesylate interacts with the angiotensin II receptor, specifically the AT1 subtype . By blocking the binding of angiotensin II to AT1, it causes vascular smooth muscle to relax and vasodilation to occur . This interaction is competitive and reversible .
Cellular Effects
Eprosartan Mesylate has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways related to blood pressure regulation . By blocking the binding of angiotensin II to the AT1 receptor, it reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure .
Molecular Mechanism
Eprosartan Mesylate exerts its effects at the molecular level by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Temporal Effects in Laboratory Settings
It is known that Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Dosage Effects in Animal Models
In animal models, Eprosartan Mesylate has been shown to inhibit various physiological effects associated with angiotensin II, such as contractile responses in rabbit aortic rings, isotonic fluid absorption in rabbit perfused proximal convoluted tubules, and pressor responses .
Metabolic Pathways
Eprosartan Mesylate is involved in the renin-angiotensin system. It prevents the binding of angiotensin II to AT1, leading to relaxation of vascular smooth muscle and vasodilation . Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Transport and Distribution
It is known that Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Subcellular Localization
It is known that Eprosartan Mesylate selectively blocks the binding of angiotensin II to the AT1 receptor, which is found in many tissues, such as vascular smooth muscle and the adrenal gland .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Eprosartan mesylate se puede sintetizar a través de varios métodos. Un enfoque común implica la preparación de eprosartan, seguido de su conversión a la sal de mesilato. La síntesis de eprosartan típicamente involucra la reacción del ácido 2-butil-1H-imidazol-5-carboxílico con bromuro de 4-carboxibencilo en presencia de una base, seguido de reacciones adicionales para introducir la porción de tiofeno . La sal de mesilato se forma luego haciendo reaccionar eprosartan con ácido metanosulfónico.
Métodos de producción industrial: La producción industrial de eprosartan mesylate a menudo involucra el uso de técnicas de dispersión sólida para mejorar su solubilidad y biodisponibilidad. Técnicas como la evaporación del solvente, la micronización y el uso de tensioactivos como la hidroxipropilmetilcelulosa y el polisorbato 80 se han empleado para mejorar la tasa de disolución del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Eprosartan mesylate experimenta varias reacciones químicas, que incluyen:
Oxidación: Eprosartan mesylate se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el eprosartan mesylate en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de imidazol o tiofeno, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y haluros de arilo.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de eprosartan mesylate, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Eprosartan mesylate se compara con otros antagonistas del receptor de angiotensina II como losartan, valsartan y telmisartan. Si bien todos estos compuestos comparten un mecanismo de acción similar, eprosartan mesylate es único debido a su estructura no bifenílica, no tetrazólica . Los estudios han demostrado que eprosartan mesylate tiene una eficacia comparable a otros antagonistas del receptor de angiotensina II en la reducción de la presión arterial y el manejo de la hipertensión . su estructura química distintiva puede contribuir a diferencias en la farmacocinética y la tolerabilidad .
Compuestos similares:
- Losartan
- Valsartan
- Telmisartan
- Irbesartan
- Candesartan
Eprosartan mesylate destaca por su estructura química única y sus interacciones específicas con el receptor AT1, lo que lo convierte en una opción valiosa en el tratamiento de la hipertensión y afecciones relacionadas .
Actividad Biológica
Eprosartan mesylate is a non-peptide angiotensin II receptor antagonist primarily used in the treatment of hypertension. Its mechanism of action, pharmacokinetics, and various formulations have been extensively studied. This article delves into the biological activity of eprosartan mesylate, highlighting its pharmacological effects, case studies, and research findings.
Eprosartan mesylate selectively inhibits the angiotensin II type 1 (AT1) receptor, which plays a crucial role in the renin-angiotensin system (RAS). By blocking this receptor, eprosartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased blood pressure.
- Binding Affinity : Eprosartan has a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with a binding affinity approximately 1,000 times greater for AT1 .
- Absence of Partial Agonist Activity : Unlike some other angiotensin II receptor blockers (ARBs), eprosartan does not exhibit partial agonist activity at the AT1 receptor .
Pharmacokinetics
Eprosartan mesylate demonstrates unique pharmacokinetic properties:
- Bioavailability : The absolute bioavailability after oral administration is about 13%, with peak plasma concentrations occurring 1 to 2 hours post-dose .
- Metabolism : It is primarily metabolized in the liver and does not undergo significant first-pass metabolism.
- Excretion : The drug is excreted mainly through urine as unchanged drug and metabolites.
Clinical Efficacy
Numerous clinical studies have demonstrated the antihypertensive efficacy of eprosartan mesylate.
Case Studies
- Elderly Patients with Isolated Systolic Hypertension :
- Comparison of Hypertensive Subgroups :
Formulation Studies
Research has focused on improving the solubility and bioavailability of eprosartan mesylate through various formulations:
- Inclusion Complex with β-Cyclodextrin : A study indicated that using β-cyclodextrin significantly improved the aqueous solubility of eprosartan mesylate by approximately 4.48-fold .
- Transfersome Gel Formulation : This formulation was shown to enhance skin contact and improve transdermal delivery, leading to better management of hypertension in animal models .
Safety Profile
Eprosartan mesylate has been evaluated for its safety across various studies:
- Mutagenicity : It was found to be non-mutagenic in vitro and did not cause structural chromosomal damage in vivo .
- Reproductive Toxicity : Studies indicated no adverse effects on reproductive performance in animal models at doses significantly higher than therapeutic levels .
Summary Table of Key Findings
Study Focus | Findings |
---|---|
Mechanism of Action | Selective AT1 receptor antagonist; no partial agonist activity |
Bioavailability | Approximately 13% after oral administration |
Clinical Efficacy | Significant reduction in blood pressure in elderly patients with isolated systolic hypertension |
Formulation Advances | Improved solubility via β-cyclodextrin; enhanced transdermal delivery through transfersome gel |
Safety Profile | Non-mutagenic; no reproductive toxicity at high doses |
Propiedades
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSLTDBPKHORNY-XMMWENQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044217 | |
Record name | Eprosartan mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144143-96-4 | |
Record name | 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144143-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprosartan mesylate [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprosartan mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPROSARTAN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.